molecular formula C16H23NO4 B169434 (S)-2-((TERT-BUTOXYCARBONYL)AMINO)-3-(2,6-DIMETHYLPHENYL)PROPANOIC ACID CAS No. 126312-57-0

(S)-2-((TERT-BUTOXYCARBONYL)AMINO)-3-(2,6-DIMETHYLPHENYL)PROPANOIC ACID

Cat. No.: B169434
CAS No.: 126312-57-0
M. Wt: 293.36 g/mol
InChI Key: KJGYCJMJZYLARL-ZDUSSCGKSA-N
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Description

(S)-2-((TERT-BUTOXYCARBONYL)AMINO)-3-(2,6-DIMETHYLPHENYL)PROPANOIC ACID is a derivative of the amino acid phenylalanine, where the amino group is protected by a tert-butyloxycarbonyl (Boc) group. This compound is widely used in peptide synthesis and other organic synthesis applications due to its stability and ease of deprotection.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (S)-2-((TERT-BUTOXYCARBONYL)AMINO)-3-(2,6-DIMETHYLPHENYL)PROPANOIC ACID typically involves the protection of the amino group of 2,6-dimethyl-L-phenylalanine with a Boc group. This can be achieved by reacting the amino acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in an organic solvent like acetonitrile .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions: (S)-2-((TERT-BUTOXYCARBONYL)AMINO)-3-(2,6-DIMETHYLPHENYL)PROPANOIC ACID undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include alcohols, amines, and deprotected amino acids, depending on the reaction conditions and reagents used .

Scientific Research Applications

(S)-2-((TERT-BUTOXYCARBONYL)AMINO)-3-(2,6-DIMETHYLPHENYL)PROPANOIC ACID has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (S)-2-((TERT-BUTOXYCARBONYL)AMINO)-3-(2,6-DIMETHYLPHENYL)PROPANOIC ACID primarily involves its role as a protected amino acid in peptide synthesis. The Boc group protects the amino group from unwanted reactions during synthesis and can be selectively removed under mild acidic conditions to reveal the free amine for further reactions .

Comparison with Similar Compounds

    Boc-L-Phenylalanine: Similar in structure but without the dimethyl groups.

    Fmoc-2,6-Dimethyl-L-Phenylalanine: Uses a different protecting group (Fmoc) instead of Boc.

    Cbz-2,6-Dimethyl-L-Phenylalanine: Uses a carbobenzoxy (Cbz) protecting group.

Uniqueness: (S)-2-((TERT-BUTOXYCARBONYL)AMINO)-3-(2,6-DIMETHYLPHENYL)PROPANOIC ACID is unique due to the presence of the Boc protecting group, which offers stability and ease of deprotection under mild conditions. The dimethyl groups provide additional steric hindrance, which can influence the reactivity and selectivity of the compound in various synthetic applications .

Properties

IUPAC Name

(2S)-3-(2,6-dimethylphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23NO4/c1-10-7-6-8-11(2)12(10)9-13(14(18)19)17-15(20)21-16(3,4)5/h6-8,13H,9H2,1-5H3,(H,17,20)(H,18,19)/t13-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJGYCJMJZYLARL-ZDUSSCGKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)CC(C(=O)O)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(=CC=C1)C)C[C@@H](C(=O)O)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(S)-2-((TERT-BUTOXYCARBONYL)AMINO)-3-(2,6-DIMETHYLPHENYL)PROPANOIC ACID
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(S)-2-((TERT-BUTOXYCARBONYL)AMINO)-3-(2,6-DIMETHYLPHENYL)PROPANOIC ACID

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